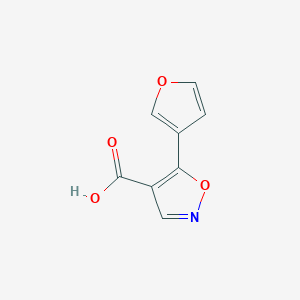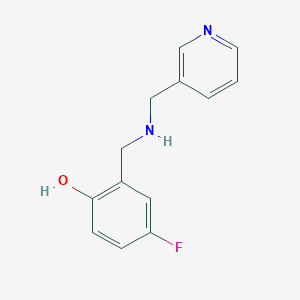
4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol
Overview
Description
“4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C13H13FN2O. It has a molecular weight of 232.25 .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” were not found, there are general methods for synthesizing fluoropyridines. For instance, one method involves the reaction of 2-amino-3-picoline with 4-phenylsulfonyl-tetrafluoropyridine .Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group), a fluorine atom attached to the benzene ring, and a pyridin-3-ylmethylamino group attached to the benzene ring .Scientific Research Applications
Fluorescent Chemosensors
Fluorescent chemosensors based on derivatives of phenolic compounds have shown significant promise for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. These sensors offer high selectivity and sensitivity, with applications spanning environmental monitoring, biomedical diagnostics, and industrial process control (P. Roy, 2021).
Pharmacophore Design in Drug Discovery
Compounds with substituted imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. The detailed design, synthesis, and activity studies of these compounds contribute to the development of new therapeutic agents targeting inflammatory diseases (T. Scior et al., 2011).
Environmental and Health Impacts of Phenolic Compounds
The presence of synthetic phenolic antioxidants (SPAs) in the environment and their potential effects on human health have been reviewed. These compounds, used to retard oxidative reactions in various products, have been detected in indoor dust, outdoor air particulates, and human tissues. Studies suggest that some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption (Runzeng Liu & S. Mabury, 2020).
Protein-Phenolic Interactions
Interactions between proteins and phenolic compounds can lead to changes in the structural and functional properties of proteins, affecting their solubility, thermal stability, and nutritional quality. These interactions are influenced by various factors including temperature, pH, and the concentration and type of proteins and phenolic compounds involved (T. Ozdal, E. Çapanoğlu, & F. Altay, 2013).
properties
IUPAC Name |
4-fluoro-2-[(pyridin-3-ylmethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOYXURXFUREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
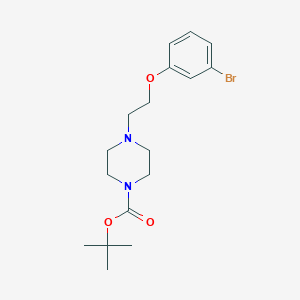
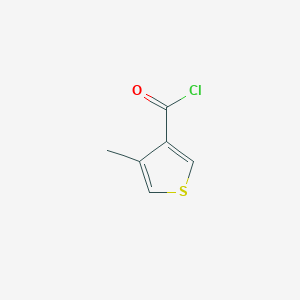
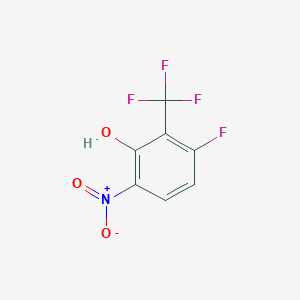
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
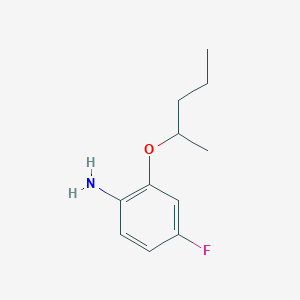
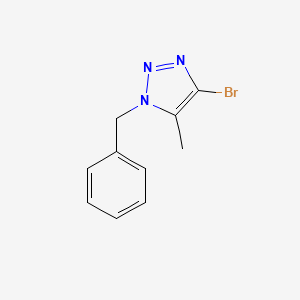
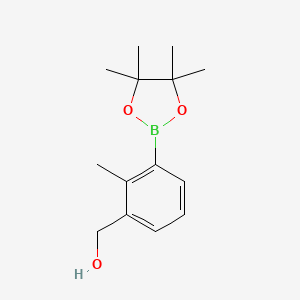
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

